![molecular formula C16H11NO4 B11609679 4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B11609679.png)
4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate is a heterocyclic compound belonging to the benzoxazinone family.
Vorbereitungsmethoden
The synthesis of 4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate typically involves the cyclization of anthranilic acid derivatives with acyl chlorides under dry conditions. One common method includes the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine, leading to the formation of 2-substituted-3,1-benzoxazin-4-one derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzoxazinone derivatives.
Common Reagents and Conditions: Reactions often involve reagents like sodium azide, ethylcyanoacetate, and ethylacetoacetate under conditions such as glacial acetic acid and fused sodium acetate.
Major Products: The major products formed from these reactions include various substituted benzoxazinone derivatives, which exhibit significant biological activities.
Wissenschaftliche Forschungsanwendungen
4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It has been studied for its antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides.
Wirkmechanismus
The mechanism of action of 4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cathepsin G and human leukocyte elastase, leading to anti-inflammatory effects . The compound’s structure allows it to form hydrogen bonds and π-π interactions, which are crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate can be compared with other benzoxazinone derivatives, such as:
4-oxo-4H-3,1-benzoxazin-2-yl phenyl-4-methylbenzenesulfonate: Known for its antimicrobial activity.
N-[2-(4-oxo-4H-benzo[d][1,3]-oxazin-2-yl)benzamide: Studied for its crystal structure and hydrogen bonding properties.
2-phenyl-4H-3,1-benzoxazin-4-one: Used as a bleach activator and known for its environmental friendliness.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C16H11NO4 |
---|---|
Molekulargewicht |
281.26 g/mol |
IUPAC-Name |
(4-oxo-2-phenyl-3,1-benzoxazin-6-yl) acetate |
InChI |
InChI=1S/C16H11NO4/c1-10(18)20-12-7-8-14-13(9-12)16(19)21-15(17-14)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI-Schlüssel |
LMRMFEVVSALYLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.